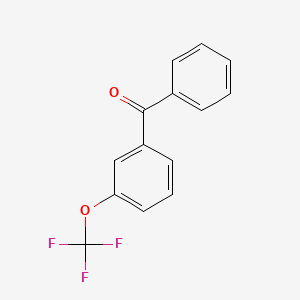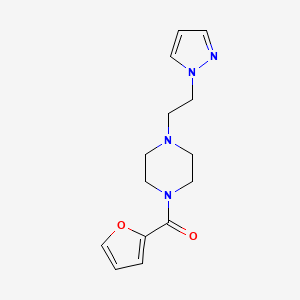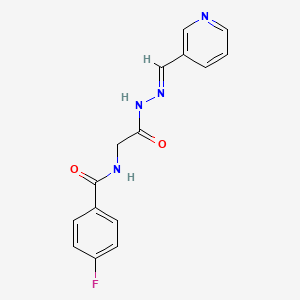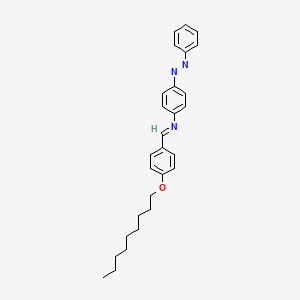
4-[4-n-Nonyloxybenzylideneamino)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-n-Nonyloxybenzylideneamino)azobenzene is a compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, where they can switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-n-Nonyloxybenzylideneamino)azobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-n-Nonyloxybenzylideneamino)azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to UV or visible light.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form nitroso derivatives.
Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Reduction: Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products
Photoisomerization: Trans and cis isomers of the compound.
Reduction: Hydrazo compounds.
Oxidation: Nitroso derivatives.
Scientific Research Applications
4-[4-n-Nonyloxybenzylideneamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a molecular switch in various chemical reactions and processes.
Biology: Employed in the study of photoresponsive DNA and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and photopharmacology.
Industry: Utilized in the development of smart materials, such as light-responsive polymers and coatings.
Mechanism of Action
The primary mechanism of action for 4-[4-n-Nonyloxybenzylideneamino)azobenzene is its ability to undergo photoisomerization. Upon exposure to UV or visible light, the compound switches between its trans and cis forms. This conformational change can affect the compound’s interaction with other molecules, such as DNA or proteins, leading to changes in their structure and function . The molecular targets and pathways involved include DNA base-stacking interactions and protein conformational changes .
Comparison with Similar Compounds
4-[4-n-Nonyloxybenzylideneamino)azobenzene can be compared with other azobenzene derivatives:
4-(Benzylideneamino)azobenzene: Lacks the nonyloxy group, resulting in different mesomorphic properties.
3-(4-Dodecyloxybenzoyloxy)azobenzene: Exhibits different phase behavior and thermal properties.
Disperse Red 1: A commonly used azobenzene dye with different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique mesomorphic and photophysical properties, making it suitable for specialized applications in materials science and photochemistry .
Properties
CAS No. |
37635-43-1 |
|---|---|
Molecular Formula |
C28H33N3O |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-(4-nonoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C28H33N3O/c1-2-3-4-5-6-7-11-22-32-28-20-14-24(15-21-28)23-29-25-16-18-27(19-17-25)31-30-26-12-9-8-10-13-26/h8-10,12-21,23H,2-7,11,22H2,1H3 |
InChI Key |
YVPYZHCSBVXQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
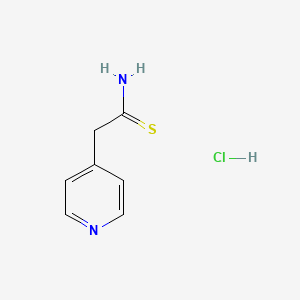
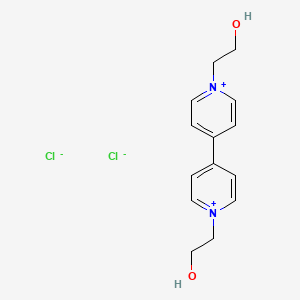
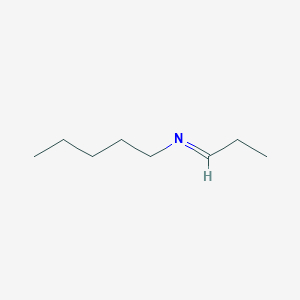
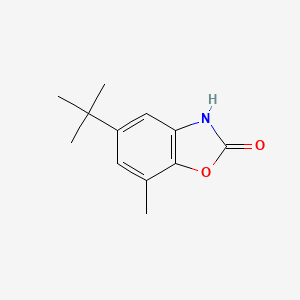
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
